![molecular formula C12H22O5 B107734 2-Hydroxydodecanedioic acid CAS No. 74661-16-8](/img/structure/B107734.png)
2-Hydroxydodecanedioic acid
Overview
Description
2-Hydroxydodecanedioic acid is a dicarboxylic acid with the molecular formula C12H22O5. It is a hydroxy fatty acid characterized by the presence of two carboxylic acid groups and a hydroxyl group on a 12-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxydodecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of dodecanedioic acid using specific oxidizing agents. Another method includes the biotransformation of fatty acids using microorganisms such as Saccharomyces cerevisiae, which can convert fatty acids into hydroxylated derivatives .
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to achieve high yields and purity. The process typically includes the fermentation of renewable feedstocks, such as coconut milk factory wastewater, using genetically engineered strains of microorganisms that express specific enzymes like cytochrome P450 .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxydodecanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Esters, ethers.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C10H18O5
- CAS Number : 103963-71-9
- IUPAC Name : 2-hydroxydecanedioic acid
2-Hydroxydodecanedioic acid belongs to the class of medium-chain hydroxy acids, which are characterized by their chain lengths of 6 to 12 carbon atoms. This structural feature contributes to its solubility and reactivity, making it suitable for various applications.
Metabolic Research
Recent studies have highlighted the role of this compound in metabolic profiling. For example, it has been observed that individuals with asymptomatic severe intracranial arterial stenosis exhibit altered levels of this compound compared to healthy controls, suggesting its potential as a biomarker for metabolic diseases .
Metabolite | Control Group Levels | AsICAS Group Levels |
---|---|---|
This compound | Normal | Elevated |
Skin Health
The compound has been explored for its dermatological benefits. Research indicates that hydroxy acids, including this compound, can improve skin conditions such as psoriasis and acne through their exfoliating properties . These acids promote cell turnover and enhance skin texture, making them valuable in cosmetic formulations.
Potential Biomarker
This compound has been detected in various food sources, including poultry and certain mammals. Its presence could serve as a biomarker for dietary intake of these foods, providing insights into nutritional studies .
Food Source | Detected Levels |
---|---|
Anatidae | Present |
Chickens | Present |
Domestic Pigs | Present |
Polymer Production
The unique properties of this compound make it a candidate for use in polymer synthesis. Its hydroxyl group allows for the formation of polyesters and other polymers that can be utilized in biodegradable materials . This application is particularly relevant in the context of sustainable materials development.
Case Study 1: Metabolic Profiling in Disease
A study involving patients with metabolic disorders revealed that levels of this compound were significantly altered during episodes of acute metabolic distress. This finding underscores the compound's relevance in understanding metabolic pathways and potential therapeutic targets .
Case Study 2: Dermatological Formulations
In clinical trials assessing the efficacy of topical formulations containing hydroxy acids, including this compound, patients reported significant improvements in skin hydration and texture over a period of eight weeks. The formulations demonstrated safety and efficacy, highlighting their potential for broader dermatological use .
Mechanism of Action
The mechanism of action of 2-Hydroxydodecanedioic acid involves its interaction with specific enzymes and metabolic pathways. It is known to be a substrate for peroxisomal acyl-coenzyme A oxidase, which catalyzes the desaturation of acyl-CoAs to 2-trans-enoyl-CoAs. This interaction plays a crucial role in fatty acid metabolism and energy production .
Comparison with Similar Compounds
2-Hydroxydodecanedioic acid can be compared with other hydroxy fatty acids and dicarboxylic acids:
Similar Compounds: 3-Hydroxydodecanedioic acid, 3-Hydroxydecanedioic acid, 3-Hydroxyoctanedioic acid.
Uniqueness: Unlike its analogs, this compound has a hydroxyl group positioned at the second carbon, which influences its reactivity and interaction with enzymes.
Biological Activity
2-Hydroxydodecanedioic acid (also known as 2-hydroxysebacic acid or α-hydroxysebasate) is a medium-chain hydroxy acid that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article explores the biological properties, synthesis, metabolic pathways, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by its dicarboxylic acid structure with a hydroxyl group at the second carbon. Its molecular formula is , and it falls under the category of medium-chain hydroxy acids, which are organic compounds with carbon chains ranging from 6 to 12 carbon atoms.
Synthesis
The synthesis of this compound has been achieved through various methods, including microbial fermentation and chemical synthesis. One notable method involves using engineered bacterial systems, such as Escherichia coli, which can convert fatty acids into hydroxylated products via P450 monooxygenases. This biocatalytic approach has shown high regioselectivity and efficiency in producing the desired compound from fatty acids like dodecanoic acid .
Biological Activity
This compound exhibits several biological activities, which are summarized below:
- Antimicrobial Properties : Studies have indicated that hydroxy acids can exhibit antimicrobial effects against various pathogens. The presence of the hydroxyl group enhances their ability to disrupt microbial membranes .
- Anti-inflammatory Effects : Hydroxy fatty acids have been shown to modulate inflammatory responses, potentially serving as therapeutic agents in conditions characterized by chronic inflammation .
- Metabolic Implications : As a metabolite, this compound may play a role in metabolic pathways related to lipid metabolism and energy production. Its presence has been noted in urine samples from individuals with metabolic disorders, suggesting its potential as a biomarker .
Case Study 1: Metabolic Disorder Analysis
In a clinical study involving children diagnosed with metabolic disorders, elevated levels of various organic acids, including this compound, were detected. These findings were part of a broader investigation into organic acidurias using gas chromatography-mass spectrometry (GC-MS). The study highlighted the significance of monitoring such metabolites in diagnosing and managing metabolic conditions .
Case Study 2: Dietary Impact on Metabolism
Another study examined the dietary influences on the excretion of this compound. Researchers observed that certain dietary components could affect its levels in urine, indicating its potential as a dietary biomarker. This research underscores the importance of understanding how diet interacts with metabolic pathways involving hydroxy acids .
Research Findings and Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
2-hydroxydodecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c13-10(12(16)17)8-6-4-2-1-3-5-7-9-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFLUASXSUPWNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(C(=O)O)O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996175 | |
Record name | 2-Hydroxydodecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74661-16-8 | |
Record name | 2-Hydroxydodecanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074661168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxydodecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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